2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine - 53356-51-7

2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

Catalog Number: EVT-296518
CAS Number: 53356-51-7
Molecular Formula: C11H16N2
Molecular Weight: 176.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
“2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine” is a chemical compound with the molecular formula C11H16N2O2S . It belongs to the class of nitrogen-containing heterocyclic compounds .

Synthesis Analysis

The synthesis of 3,4-dihydroisoquinolin-2(1H)-one derivatives, which are structurally similar to the compound , has been reported in the literature . These methodologies involve the use of the Castagnoli–Cushman reaction . Another method involves a one-pot, three-component synthesis of 2,3-dihydroquinazolin-4 (1H)-one derivatives based on a condensation reaction strategy of isatoic anhydride, aldehydes, and amines using acetic acid under reflux conditions .

Molecular Structure Analysis

The molecular structure of “2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine” is characterized by a dihydroisoquinoline core, which is a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing heterocycle .

Chemical Reactions Analysis

The chemical reactions involving 3,4-dihydroisoquinolin-2(1H)-one derivatives have been studied extensively. For instance, a base-mediated tandem reaction has been reported for the synthesis of the 3,4-dihydroisoquinolin-2(1H)-one unit starting from ninhydrin, aniline, and acetylenic esters .

Physical And Chemical Properties Analysis

The molecular weight of “2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine” is 240.32194 .

Chemical Reactions Analysis
  • Amide bond formation: Reacting 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine with carboxylic acids or acid chlorides in the presence of a suitable coupling reagent like HATU or EDC can yield amide derivatives [, , , , , , ]. This reaction is frequently employed to link the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine moiety to other pharmacologically active groups.
  • Alkylation: The primary amine can be alkylated using various alkyl halides or other alkylating agents [, , , ]. This reaction allows for the introduction of different alkyl chains, potentially influencing the molecule's lipophilicity and interactions with biological targets.
  • Reductive amination: This reaction can incorporate aldehydes or ketones into the structure []. This method allows for diverse functional groups to be added to the 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine scaffold.
Mechanism of Action
  • Allosteric modulation of dopamine D2 receptors: SB269652, a derivative containing 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, acts as a negative allosteric modulator of dopamine D2 receptors [, ]. It binds to a distinct site on the receptor dimer, inducing conformational changes that inhibit dopamine binding and downstream signaling.
  • Inhibition of P-glycoprotein (P-gp): Several derivatives, including compound 12k [] and compound 7h [], effectively reverse P-gp-mediated multidrug resistance in cancer cells. They achieve this by directly interacting with P-gp, inhibiting its drug efflux activity and restoring intracellular drug accumulation.
  • Inhibition of type 5 17-β-hydroxysteroid dehydrogenase (AKR1C3): A series of 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives demonstrate potent and selective inhibition of AKR1C3 [, ]. These compounds bind to the enzyme's active site, blocking the conversion of steroid hormones and potentially impacting cancer cell proliferation.
Applications
  • Development of anticancer agents: Derivatives like 12k [] and 7h [] demonstrate potent P-gp inhibitory activity, reversing multidrug resistance in cancer cells. Additionally, 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acid derivatives exhibit selective inhibition of AKR1C3 [], a promising target for hormone-dependent cancers.
  • Development of analgesics: The sigma-2 receptor ligand CM398 [] displays promising antinociceptive effects in rodent models of pain, suggesting potential applications in developing novel pain therapeutics.
  • Treatment of neurological disorders: LY3154207 [], a potent and selective D1 positive allosteric modulator (PAM), is currently under investigation for treating Lewy Body Dementia. This compound highlights the potential of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine derivatives in targeting neurological conditions.

(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)(3,4-dimethoxyphenyl)methanone

Compound Description: This compound is a dihydroisoquinoline derivative synthesized using 2-(3,4-dimethoxyphenyl)acetic acid as a starting material. The synthesis involves chlorination, ammonation, cyclization, and oxidation under Bischler-Napieraski reaction conditions. []

Relevance: This compound shares the core dihydroisoquinoline structure with 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The presence of methoxy substituents on both the dihydroisoquinoline and phenyl rings introduces additional structural similarity. []

(S)-2-(Cyclobutylamino)-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)isonicotinamide

Compound Description: This compound, also known as EPZ015866, exhibits potent inhibitory effects on RANKL-induced osteoclast differentiation. It suppresses F-actin ring formation and bone resorption during osteoclastogenesis, demonstrating its potential as a drug candidate for osteoporosis treatment. []

Relevance: This compound incorporates the complete structure of 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine as a substituent on the 2-hydroxypropyl chain. This direct structural connection makes it a closely related compound. []

1-(4-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-3-methyl-1H-benzo[d]imidazol-2(3H)-one (CM398)

Compound Description: CM398 is a highly selective sigma-2 receptor ligand with a sigma-1/sigma-2 selectivity ratio exceeding 1000. It displays rapid absorption and good oral bioavailability in rodents. CM398 exhibits promising anti-inflammatory and analgesic effects in the formalin model of inflammatory pain, suggesting its potential as a novel pain therapeutic. []

Relevance: CM398 incorporates the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety, which is structurally analogous to 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. Both share the core dihydroisoquinoline structure, differing in the substituents and their positions. []

2-(2,6-dichlorophenyl)-1-((1S,3R)-5-(3-hydroxy-3-methylbutyl)-3-(hydroxymethyl)-1-methyl-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one (LY3154207)

Compound Description: LY3154207 is a novel, potent, and subtype-selective dopamine D1 positive allosteric modulator (PAM). Unlike orthosteric agonists, it demonstrates a distinct pharmacological profile without a bell-shaped dose-response relationship or tachyphylaxis in preclinical models. []

Relevance: LY3154207 shares the core 3,4-dihydroisoquinolin-2(1H)-yl structure with 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine, although significantly substituted. The presence of the dihydroisoquinoline moiety highlights the structural similarity between these compounds. []

N-(4-(2-(7-Cyano-3,4-dihydroisoquinolin-2(1H)-yl)ethyl)cyclohexyl)-1H-indole-2-carboxamide (SB269652)

Compound Description: SB269652 acts as a bitopic ligand, engaging one protomer of a dopamine D2 receptor (D2R) dimer to allosterically inhibit dopamine binding at the other protomer. []

Relevance: This compound contains the 7-cyano-3,4-dihydroisoquinolin-2(1H)-yl moiety, directly related to 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The shared dihydroisoquinoline core, albeit with varying substituents, establishes their structural relationship. []

N-(4-(2-(6,7-Dimethoxy-3,4-dihydroisoquinolin-2(1H)yl)ethyl)phenyl)quinazolin-4-amine Derivatives

Compound Description: These derivatives act as potent P-glycoprotein (P-gp) inhibitors, reversing P-gp-mediated multidrug resistance (MDR) in cancer cells. Notably, they enhance the efficacy of doxorubicin and other MDR-related cytotoxic agents while displaying low cytotoxicity and favorable pharmacokinetic properties. []

Relevance: These derivatives share the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety with 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. Both groups belong to the dihydroisoquinoline class, highlighting their structural similarity. []

N-(3,4-dimethoxyphenethyl)-4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl)-6,7-dimethoxyquinazolin-2-amine (CP-100,356)

Compound Description: CP-100,356 functions as an in vivo probe to assess the impact of efflux transporters on oral drug absorption. It selectively inhibits MDR1/BCRP-mediated drug efflux, impacting the pharmacokinetics of substrates like fexofenadine and prazosin. []

Relevance: This compound shares the 6,7-dimethoxy-3,4-dihydroisoquinolin-2[1H]-yl group with 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. This common structural feature highlights their connection within the broader family of dihydroisoquinoline derivatives. []

1,4-Phenylenebis[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methanone]

Compound Description: This compound is synthesized from N1,N4-diphenethylterephthalamide through an intramolecular α-amidoalkylation reaction using paraformaldehyde and a heterogeneous catalyst (TfOH/SiO2). []

Relevance: This compound incorporates two units of the 6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl moiety, structurally related to 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. This repetition of a similar structural motif within the molecule highlights a connection based on the dihydroisoquinoline core. []

3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic Acids

Compound Description: This class of compounds exhibits potent and selective inhibition of the type 5 17-β-hydroxysteroid dehydrogenase AKR1C3, making them potential candidates for treating breast and prostate cancer. Their activity stems from the carboxylate group occupying the oxyanion hole in the enzyme and the sulfonamide facilitating binding to a hydrophobic pocket. []

Relevance: This family of compounds incorporates the 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl moiety, directly related to 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine. The shared dihydroisoquinoline core, albeit with a sulfonyl linker, signifies their structural kinship. []

Properties

CAS Number

53356-51-7

Product Name

2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine

IUPAC Name

2-(3,4-dihydro-1H-isoquinolin-2-yl)ethanamine

Molecular Formula

C11H16N2

Molecular Weight

176.26 g/mol

InChI

InChI=1S/C11H16N2/c12-6-8-13-7-5-10-3-1-2-4-11(10)9-13/h1-4H,5-9,12H2

InChI Key

JTEJMGHPAYJBTA-UHFFFAOYSA-N

SMILES

C1CN(CC2=CC=CC=C21)CCN

Canonical SMILES

C1CN(CC2=CC=CC=C21)CCN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.